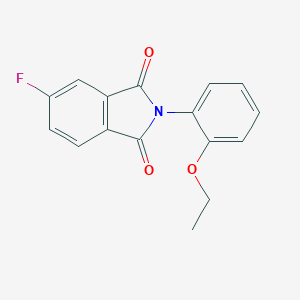
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide (known as BRL-15572) is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. It is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and sleep.
Mécanisme D'action
BRL-15572 is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G protein-coupled receptor that is expressed in the hypothalamus and plays a crucial role in regulating wakefulness and sleep. By blocking the orexin-1 receptor, BRL-15572 reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects:
BRL-15572 has been shown to reduce wakefulness and increase sleep in animal models. It has also been shown to improve sleep quality and reduce the number of awakenings in rats. BRL-15572 has a half-life of approximately 2.5 hours in rats and is rapidly metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BRL-15572 in lab experiments is its selectivity for the orexin-1 receptor. This allows researchers to study the specific role of the orexin-1 receptor in regulating wakefulness and sleep. However, one limitation of using BRL-15572 is its short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on BRL-15572. One area of research is the development of new orexin-1 receptor antagonists with longer half-lives and improved pharmacokinetic properties. Another area of research is the use of BRL-15572 in combination with other drugs for the treatment of sleep disorders. Additionally, more research is needed to understand the long-term effects of blocking the orexin-1 receptor on sleep and wakefulness.
Méthodes De Synthèse
The synthesis of BRL-15572 involves several steps. The first step is the preparation of cyclopentyl magnesium bromide by reacting cyclopentyl bromide with magnesium in anhydrous ether. The second step involves the reaction of cyclopentyl magnesium bromide with 1-methyl-1H-pyrazole-3-carboxylic acid chloride to form 4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
BRL-15572 has been used in scientific research to study the role of orexin-1 receptor in regulating wakefulness and sleep. Orexin-1 receptor antagonists have been shown to promote sleep and reduce wakefulness in animal models. BRL-15572 has also been studied for its potential therapeutic benefits in treating sleep disorders, such as insomnia and narcolepsy.
Propriétés
Nom du produit |
4-bromo-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C10H14BrN3O |
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
4-bromo-N-cyclopentyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14BrN3O/c1-14-6-8(11)9(13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,12,15) |
Clé InChI |
MJFKFUUTZKWLOS-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCC2)Br |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC2CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)


![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)



